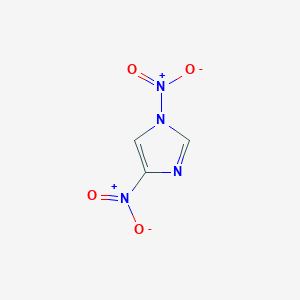

1,4-Dinitro-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dinitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)3-1-5(2-4-3)7(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPSREFSUPXCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409109 | |

| Record name | 1,4-DINITRO-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19182-81-1 | |

| Record name | 1,4-DINITRO-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,4-Dinitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 1,4-Dinitro-1H-imidazole

This compound is a significant molecule in the landscape of energetic materials and as a synthetic intermediate. Its dinitro-substituted imidazole core imparts a high nitrogen content and density, rendering it a subject of interest for the development of novel explosives and propellants. Beyond its energetic applications, the unique electronic and structural features of this compound make it a valuable precursor in the synthesis of various functionalized imidazole derivatives, including those with potential pharmaceutical applications. This guide provides a detailed exploration of the synthesis and characterization of this compound, offering a blend of theoretical understanding and practical insights for researchers in the field.

I. Synthesis of this compound: A Mechanistic and Practical Overview

The synthesis of this compound primarily revolves around the nitration of a pre-existing imidazole scaffold. The direct nitration of imidazole itself is challenging due to the basicity of the ring nitrogens, which are readily protonated in acidic nitrating media.[1] Therefore, the most prevalent and effective strategies commence with 4(5)-nitro-1H-imidazole.

The Predominant Synthetic Route: Nitration of 4(5)-Nitro-1H-imidazole

The most widely adopted method for the preparation of this compound is the nitration of 4(5)-nitro-1H-imidazole using a mixture of nitric acid and acetic anhydride.[1][2][3] This method, often referred to as Novikov's method, has been shown to produce high yields, with some modifications reporting up to 95%.[1]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

A detailed, step-by-step protocol for this synthesis is as follows:

-

Dissolution: Dissolve 4-nitroimidazole in a mixture of glacial acetic acid and acetic anhydride.[3]

-

Nitration: Cool the solution and add fuming nitric acid dropwise while maintaining a low temperature and stirring continuously. The addition is typically carried out over a period of 60 minutes.[3]

-

Reaction: Allow the mixture to stir at room temperature for an additional 3 hours to ensure the completion of the reaction.[3]

-

Isolation: Pour the reaction mixture onto crushed ice and stir for approximately one hour to precipitate the product.[3]

-

Purification: Filter the precipitate and dry it completely. The crude product can be further purified by recrystallization from solvents like methanol to yield crystalline this compound.[1]

Rationale and Insights:

-

Acetic Anhydride's Role: Acetic anhydride serves a dual purpose. It acts as a solvent and, more importantly, it reacts with nitric acid to form the highly electrophilic acetyl nitrate, which is a potent nitrating agent.

-

Temperature Control: Maintaining a low temperature during the addition of nitric acid is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Safety Considerations: Mixtures of nitric acid and acetic anhydride are potentially explosive and should be handled with extreme caution.[1] The synthesis should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Alternative Synthetic Approaches

While the nitration of 4(5)-nitro-1H-imidazole is the most common method, other synthetic strategies have been explored:

-

Kyodai Nitration: This method involves the use of nitrogen(IV) oxide and ozone in dichloromethane in the presence of methanesulfonic acid.[1]

-

Nitration with Nitronium Tetrafluoroborate: The use of nitronium tetrafluoroborate as the nitrating agent has also been reported.[1]

-

"Green Nitration": Efforts towards more environmentally benign synthetic routes are an active area of research.[1]

II. Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. A multi-technique approach is typically employed.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

| Technique | Observed Data | Interpretation |

| ¹H NMR | δ 9.0 and 9.4 ppm (in CDCl₃)[3] | These chemical shifts are characteristic of the protons on the imidazole ring, deshielded by the electron-withdrawing nitro groups. |

| Mass Spec. | M⁺ 158[3] | Corresponds to the molecular weight of this compound (C₃H₂N₄O₄: 158.07 g/mol ).[4] |

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and packing in the solid state.

Crystallographic Data for this compound:

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁2₁2₁ | [2] |

| a | 5.853(3) Å | [2] |

| b | 9.591(8) Å | [2] |

| c | 10.392(5) Å | [2] |

| V | 583.4(7) ų | [2] |

| Z | 4 | [2] |

| D_c | 1.80 g cm⁻¹ | [2] |

Workflow for Single-Crystal X-ray Diffraction:

Figure 2: A generalized workflow for single-crystal X-ray crystallography.

Thermal Analysis

The thermal stability of this compound is a critical parameter, especially considering its potential as an energetic material. Differential Scanning Calorimetry (DSC) is a key technique for this assessment.

Thermal Properties:

-

Melting Point: 92 °C[3]

-

Decomposition: Thermal stability analysis by DSC has shown two broad exothermic signals at 55-250 °C and 274-350 °C.[1]

It is important to note that when heated in solution at 100-140 °C, 1,4-dinitroimidazole can rearrange to its C-nitro isomers.[2]

III. Physicochemical Properties and Safety

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₃H₂N₄O₄[4] |

| Molecular Weight | 158.07 g/mol [4] |

| Appearance | Solid[4] |

| CAS Number | 19182-81-1[4] |

Safety and Handling:

1,4-Dinitro-1H-imidazoles are potentially self-reacting explosive substances.[1] They can be harmful to mucosal linings and skin.[1] Therefore, appropriate safety precautions, including the use of personal protective equipment, are essential when handling this compound. The compound is reported to be not sensitive to impact.[1]

IV. Conclusion

The synthesis and characterization of this compound are well-established processes, with the nitration of 4(5)-nitro-1H-imidazole being the most reliable synthetic route. A combination of spectroscopic, crystallographic, and thermal analysis techniques provides a comprehensive understanding of its structure and properties. As research into advanced energetic materials and novel pharmaceutical intermediates continues, a thorough grasp of the fundamental chemistry of this compound remains indispensable.

References

-

Suwiński, J., & Wagner, P. (2015). 1,4-Dinitro-1H-imidazoles. ARKIVOC, 2015(i), 97-135. [Link]

-

Grimmett, M. R., Hartshorn, S. R., Schofield, K., & Weston, J. B. (1971). 1,4-Dinitroimidazole and Derivatives. Structure and Thermal Rearrangement. Australian Journal of Chemistry, 24(7), 1517-1521. [Link]

- Damavarapu, R., et al. (2007). A less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole.

- Damavarapu, R., et al. (2007). A less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. US5387297A - 2,4-dinitroimidazole- a less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole - Google Patents [patents.google.com]

- 4. 1,4-Dinitro-1-imidazole 19182-81-1 [sigmaaldrich.com]

"physicochemical properties of 1,4-dinitro-1H-imidazole"

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Dinitro-1H-imidazole

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (1,4-DNI) is a significant energetic material and a versatile synthetic intermediate for the development of novel high-energy-density materials (HEDMs) and pharmaceuticals.[1] Its unique structure, featuring both a C-nitro and an N-nitro group on an imidazole ring, imparts a distinct set of physicochemical properties that are critical for its handling, storage, and application. This guide provides a comprehensive technical overview of 1,4-DNI, synthesizing data from crystallographic, spectroscopic, and thermal analyses to offer field-proven insights for researchers and development professionals. We delve into the causality behind its synthesis and characterization, grounding all claims in authoritative literature to ensure scientific integrity.

Introduction: The Significance of this compound

Nitro- and polynitroazoles are a class of compounds renowned for their high explosive performance combined with low sensitivity to external stimuli like impact.[1] Within this family, this compound stands out as a crucial precursor. It is the most convenient starting material for the synthesis of its more stable and powerful isomer, 2,4-dinitro-1H-imidazole, via thermal rearrangement.[1][2] Understanding the fundamental properties of 1,4-DNI is therefore not just an academic exercise but a practical necessity for the safe and efficient development of advanced energetic materials. This document serves as a core reference, detailing its synthesis, structure, stability, and energetic characteristics.

Synthesis and Molecular Structure

The synthesis of 1,4-DNI is a critical first step for any research. The most common and highest-yielding methods involve the nitration of a pre-existing nitroimidazole, as direct nitration of the parent imidazole ring is complicated by the facile protonation of the nitrogen atoms.[1]

Optimized Synthesis Protocol: Nitration of 4(5)-Nitro-1H-imidazole

This protocol is adapted from established methods that have demonstrated high yields and scalability.[1][2] The rationale for using a mixture of nitric acid and acetic anhydride is to generate the potent nitrating agent, acetyl nitrate, in situ, which is effective for N-nitration of the imidazole ring.

Experimental Protocol:

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 4-nitroimidazole in a mixture of glacial acetic acid and acetic anhydride.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5°C. This is a critical safety step to manage the exothermic nature of the subsequent nitration reaction and prevent runaway side reactions.

-

Nitrating Agent Addition: Add fuming nitric acid (98%) dropwise to the stirred solution via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for approximately 3 hours to ensure the reaction proceeds to completion.[2]

-

Isolation: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.

-

Purification: Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and then dry completely under vacuum. The crude product can be recrystallized from solvents like methanol to yield pure 1,4-DNI as crystalline solids.[1]

Caption: Synthesis workflow for this compound.

Molecular and Crystal Structure

The arrangement of atoms and molecules in the solid state dictates many of a material's bulk properties, including density and stability. X-ray crystallography has confirmed the molecular structure of 1,4-DNI.[1][3]

The compound crystallizes in the orthorhombic system, which is a common crystal lattice for organic molecules. The determined density is a critical parameter for calculating energetic performance.[3]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₃H₂N₄O₄ | [4][5] |

| Molecular Weight | 158.07 g/mol | [4][5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 92-94 °C | [2][4] |

| ¹H NMR (CDCl₃) | δ 9.0, 9.4 ppm | [2] |

| Mass Spec (M⁺) | 158 | [2] |

| Storage Temperature | -20°C to 2-8°C |[4][5] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Orthorhombic | [3] |

| Space Group | P2₁2₁2₁ | [3] |

| a | 5.853(3) Å | [3] |

| b | 9.591(8) Å | [3] |

| c | 10.392(5) Å | [3] |

| Volume (V) | 583.4(7) ų | [3] |

| Molecules per cell (Z) | 4 | [3] |

| Calculated Density (Dc) | 1.80 g/cm³ |[3] |

Thermal Properties and Stability Analysis

For any energetic material, thermal stability is a paramount concern. It determines the safe handling window and potential for unintended detonation. Differential Scanning Calorimetry (DSC) is a primary tool for probing these characteristics.[6]

DSC Analysis Insights

DSC studies on 1,4-DNI reveal a complex thermal behavior. The material exhibits two very broad exothermic signals between 55-250°C and 274-350°C.[1] This is a significant finding; unlike a sharp decomposition peak, a broad exotherm suggests a slow, self-heating decomposition process. If this heat is not dissipated efficiently, it can lead to a thermal runaway and ultimately, an explosion. This was confirmed in an accelerating rate calorimetry test where a 2 g sample of 1,4-DNI exploded violently.[1]

Causality: The N-NO₂ bond is known to be the weakest link in many N-nitro compounds, and its homolytic cleavage is often the initial step in decomposition. The low onset temperature of the first exotherm suggests that this process begins at relatively mild temperatures, highlighting the compound's sensitivity to heat.

Protocol: Thermal Stability Assessment by DSC

This protocol outlines the standard procedure for analyzing the thermal behavior of an energetic compound like 1,4-DNI.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of 1,4-DNI (typically 1-3 mg) into an aluminum DSC pan. Using a small sample size is a crucial safety measure to prevent damage to the instrument in case of a violent decomposition.

-

Sealing: Hermetically seal the pan to contain any potential off-gassing during the initial heating phases. For energetic materials, a pinhole lid is sometimes used to allow for controlled pressure release, but this must be assessed based on the material's known properties.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a controlled nitrogen atmosphere (to prevent oxidative side reactions) at a constant ramp rate (e.g., 10 °C/min) from ambient temperature to a final temperature beyond its decomposition point (e.g., 400°C).

-

Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to identify the onset temperature of decomposition, peak exothermic temperatures, and the total energy released (enthalpy of decomposition).

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. US5387297A - 2,4-dinitroimidazole- a less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-DINITROIMIDAZOLE CAS#: 19182-81-1 [amp.chemicalbook.com]

- 5. 1,4-Dinitro-1-imidazole 19182-81-1 [sigmaaldrich.com]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Crystalline Architecture of 1,4-Dinitro-1H-imidazole: A Technical Guide for Medicinal and Materials Scientists

Foreword

In the landscape of energetic materials and pharmaceutical intermediates, the nitroimidazole scaffold holds a position of significant interest. These heterocycles are not only foundational to a class of antimicrobial drugs but are also pivotal in the development of high-performance, low-sensitivity explosives. Among these, 1,4-dinitro-1H-imidazole (1,4-DNI) serves as a crucial starting material and a subject of fundamental study. Its utility in the synthesis of more complex molecules, such as the thermally stable explosive 2,4-dinitroimidazole through thermal rearrangement, underscores the importance of a deep understanding of its solid-state properties.[1][2] This guide provides an in-depth examination of the crystal structure of 1,4-DNI, offering researchers and drug development professionals a detailed perspective on its synthesis, molecular geometry, and supramolecular organization. The causality behind experimental choices and the interplay between molecular and crystal structure are emphasized to provide a holistic and actionable understanding.

Synthesis and Crystallization: A Self-Validating Protocol

The isolation of single crystals of this compound suitable for X-ray diffraction is predicated on a robust and reproducible synthetic pathway. The most reliable method, a modification of Novikov's approach, involves the N-nitration of a C-nitrated precursor, 4(5)-nitroimidazole.[1][3] This choice of starting material is critical; the direct nitration of imidazole is notoriously challenging due to the facile protonation of the basic nitrogen atoms in acidic media.[2] By starting with 4(5)-nitroimidazole, the electron-withdrawing nature of the existing nitro group deactivates the ring towards further electrophilic substitution, allowing for selective nitration at the N1 position.

Experimental Protocol: Synthesis and Single Crystal Growth

The following protocol has been validated for yielding high-purity, crystalline 1,4-DNI.

Step 1: Reaction Setup

-

In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 4-nitroimidazole in a 2:1 mixture of glacial acetic acid and acetic anhydride. The acetic anhydride serves as a crucial dehydrating agent, sequestering any water present and preventing the deactivation of the nitrating agent.

-

Cool the resulting solution in an ice bath to maintain a temperature between 0-5 °C. This temperature control is paramount to prevent runaway exothermic reactions and the formation of potentially explosive byproducts.[2]

Step 2: Nitration

-

Add fuming nitric acid (98%) dropwise to the stirred solution via the dropping funnel over a period of 60 minutes. The slow, controlled addition ensures that the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 3 hours to ensure the reaction proceeds to completion.

Step 3: Isolation and Purification

-

Carefully pour the reaction mixture onto crushed ice. This simultaneously quenches the reaction and precipitates the product.

-

Collect the crude this compound by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from methanol. This solvent choice is deliberate; it affords well-formed cubic crystals, which are safer and easier to handle than the long needles that can be obtained from chlorohydrocarbon solvents.[2]

Step 4: Single Crystal Growth

-

Prepare a saturated solution of the purified 1,4-DNI in methanol at a slightly elevated temperature.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent over several days will yield single crystals of suitable quality for X-ray diffraction analysis.

Crystallographic Analysis: Defining the Solid-State Framework

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction.[1][3] The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group, P2₁2₁2₁, is a non-centrosymmetric (chiral) space group, indicating that the molecule crystallizes in a chiral environment, even though the molecule itself is achiral. This is a common occurrence in crystal packing. The crystallographic data provide the fundamental blueprint for understanding the molecule's geometry and its interactions within the lattice.

| Parameter | Value | Reference |

| Chemical Formula | C₃H₂N₄O₄ | [3] |

| Formula Weight | 158.07 g/mol | [3] |

| Crystal System | Orthorhombic | [3] |

| Space Group | P2₁2₁2₁ | [3] |

| a (Å) | 5.853(3) | [3] |

| b (Å) | 9.591(8) | [3] |

| c (Å) | 10.392(5) | [3] |

| α, β, γ (°) | 90 | [3] |

| Volume (ų) | 583.4(7) | [3] |

| Z (molecules/unit cell) | 4 | [3] |

| Temperature (K) | 173 | [3] |

| Calculated Density (g/cm³) | 1.80 | [3] |

| Radiation (Å) | Mo Kα (λ = 0.71069) | [3] |

| R-factor | 0.048 | [3] |

Molecular Geometry: An Analysis of Intramolecular Forces

The crystal structure reveals a nearly planar imidazole ring, a characteristic feature of this aromatic heterocycle. The two nitro groups, however, exhibit significant torsion relative to this plane. The C4-NO₂ group and the N1-NO₂ group are twisted out of the plane of the imidazole ring. This deviation from planarity is a direct consequence of steric hindrance and electronic repulsion between the oxygen atoms of the nitro groups and the adjacent atoms of the imidazole ring.

Computational studies using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G** basis set corroborate the experimental findings, showing good agreement with the crystal structure parameters.[4] These theoretical calculations confirm that the observed geometry is an energetic minimum, balancing the stabilizing effects of π-conjugation with the destabilizing steric and electrostatic repulsions. The N1-NO₂ bond is predicted to be the weakest bond in the molecule, which has implications for its thermal stability and decomposition pathways.[2]

Conclusion

The solid-state structure of this compound is a testament to the intricate balance of intramolecular steric forces and intermolecular packing interactions. Its synthesis is well-established, providing a reliable route to high-purity crystalline material. X-ray crystallography has unequivocally defined its orthorhombic crystal system and the specific arrangement of molecules within the unit cell. The molecular geometry is characterized by a planar imidazole core with out-of-plane nitro groups, a conformation rationalized by both steric hindrance and electronic effects, and supported by computational DFT studies. The crystal packing is dominated by a network of weak C-H···O hydrogen bonds, which collectively establish the three-dimensional supramolecular architecture. For scientists in drug development and materials research, this detailed structural knowledge is invaluable, providing a foundation for predicting reactivity, understanding physical properties, and designing new molecules with tailored functionalities.

References

-

Suć, J., & Suć, D. (2015). 1,4-Dinitro-1H-imidazoles. ARKIVOC, 2015(i), 97-135. Available at: [Link]

-

Mary, M. B., & Balachandran, V. (2018). A high energy material - 1, 4-di nitro- 1 H- imidazole its molecular structure and NLO analysis by using DFT method. ResearchGate. Available at: [Link]

-

Parrish, D. A., Wang, R., & Shreeve, J. M. (2009). 1-Methyl-4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3073. Available at: [Link]

-

Grimmett, M. R., Hua, S. T., Chang, K. C., Foley, S. A., & Simpson, J. (1989). 1,4-Dinitroimidazole and Derivatives. Structure and Thermal Rearrangement. Australian Journal of Chemistry, 42(8), 1281-1289. Available at: [Link]

- Damavarapu, R., & Jayasuriya, K. (2000). A less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole. Google Patents, US6140506A.

-

Cho, S. G., Kim, B. G., & Kim, J. K. (2004). Synthesis and characterization of 1-methyl-2,4,5-trinitroimidazole (MTNI). Journal of Heterocyclic Chemistry, 41(4), 543-548. Available at: [Link]

-

Windler, G. K., Scott, B. L., Tomson, N. C., & Leonard, P. W. (2015). Crystal structure of 4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o634. Available at: [Link]

Sources

A Guide to the Thermal Stability Analysis of 1,4-Dinitro-1H-imidazole: From Core Principles to Advanced Kinetic Insights

Executive Summary

1,4-Dinitro-1H-imidazole (1,4-DNI) is a potent energetic material distinguished by its unique molecular structure, which includes a labile nitro group attached to a nitrogen atom of the imidazole ring (an N-NO2 bond). This feature imparts high energy density but also introduces significant thermal sensitivity. A thorough understanding of its thermal stability is not merely an academic exercise; it is a critical prerequisite for safe handling, storage, formulation, and application. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for analyzing the thermal behavior of 1,4-DNI. We will delve into the causality behind experimental choices, detail core analytical protocols, and synthesize the data to build a coherent model of its decomposition pathway, grounded in authoritative references.

The Unique Chemistry of this compound: The N-NO2 Imperative

Unlike many common nitroaromatic explosives that feature nitro groups exclusively bonded to carbon (C-NO2), 1,4-DNI possesses one C-NO2 group at the 4-position and a critical N-NO2 group at the 1-position. The N-NO2 bond is known to be significantly weaker and more susceptible to homolytic cleavage than the C-NO2 bond. This structural characteristic is the primary determinant of 1,4-DNI's thermal behavior, making it more sensitive than its isomers where both nitro groups are attached to carbon. Theoretical and experimental studies suggest that the initial step in its decomposition is the homolysis of this N-NO2 bond.[1] Consequently, the entire analytical approach must be designed with this inherent instability in mind.

The Purpose of Thermal Analysis: A Framework for Inquiry

The goal of a comprehensive thermal analysis of an energetic material like 1,4-DNI is to answer several key questions that directly impact safety and performance:

-

Onset of Decomposition: At what temperature does the material begin to release energy?

-

Energy Release Profile: Is the decomposition a slow, controlled process or a rapid, violent event? Does it occur in single or multiple stages?

-

Decomposition Pathway: What are the intermediate and final products? Does the molecule rearrange before decomposing?

-

Kinetic Parameters: What is the activation energy (Ea) required to initiate decomposition? This value is crucial for predicting shelf-life and stability under various conditions.

-

Adiabatic Stability: What is the potential for thermal runaway under "worst-case" conditions where heat cannot dissipate?

To address these questions, a multi-technique approach is not just recommended; it is essential for building a self-validating and trustworthy dataset.

Core Analytical Methodologies: A Validated Approach

The following sections detail the primary techniques for characterizing 1,4-DNI, emphasizing the rationale behind each procedural step.

Differential Scanning Calorimetry (DSC): Mapping the Energetic Landscape

Principle & Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. For an energetic material, decomposition manifests as an exothermic event (a peak on the DSC thermogram), where the sample releases heat. The choice of a low sample mass (<1 mg) is a critical safety measure to prevent instrument damage and ensure the data reflects the material's intrinsic properties rather than runaway kinetics.

Key Findings for 1,4-DNI: Unlike materials with a sharp, single decomposition, DSC analysis of 1,4-DNI reveals a complex thermal profile. It shows two very broad exothermic signals: the first between 55-250°C and a second, more energetic event between 274-350°C.[2] The initial broad exotherm is attributed to a thermal rearrangement, where the unstable N-nitroimidazole isomerizes to more stable C-nitro isomers, such as 2,4(5)-dinitro-1H-imidazole.[1][2] The second, higher-temperature exotherm corresponds to the decomposition of these rearranged, more stable isomers.

Experimental Protocol: Non-Isothermal DSC Analysis

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium). This ensures the accuracy of all measured parameters.

-

Sample Preparation: Carefully weigh 0.5 - 1.0 mg of 1,4-DNI into a vented aluminum pan. The vent allows gaseous decomposition products to escape, preventing pressure buildup and pan rupture.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative side reactions.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to approximately 400°C at a controlled heating rate (e.g., 10°C/min). To determine kinetic parameters, this procedure must be repeated at several different heating rates (e.g., 5, 10, 15, and 20°C/min).[3][4]

-

Data Analysis: Record the thermogram. Identify the onset temperature (T_onset) and peak temperature (T_peak) for all exothermic events. Integrate the peak area to determine the enthalpy of decomposition (ΔH_d).

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Principle & Causality: TGA measures the change in a sample's mass as a function of temperature. It is used to determine the temperature ranges over which decomposition occurs and the extent of mass loss in each stage. When coupled with DSC, it helps to confirm whether an exothermic event is associated with mass loss (decomposition) or not (e.g., phase transition).

Experimental Protocol: TGA Analysis

-

Calibration: Perform mass and temperature calibrations as per the instrument manufacturer's guidelines.

-

Sample Preparation: Place 1-2 mg of 1,4-DNI into an open ceramic or aluminum crucible.

-

Instrument Setup: Place the crucible onto the TGA balance mechanism.

-

Atmosphere: Purge the furnace with an inert gas (Nitrogen) at 20-50 mL/min.

-

Thermal Program: Heat the sample from ambient temperature to 400°C at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Plot the mass loss (%) versus temperature. The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to more clearly define the decomposition stages.[5]

Evolved Gas Analysis (EGA): Identifying Decomposition Products

Principle & Causality: To definitively understand the decomposition mechanism, the gaseous byproducts must be identified. This is achieved by coupling the outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). TGA-MS is particularly powerful for identifying small, volatile fragments. Based on the known N-NO2 bond cleavage, we anticipate the initial evolution of NO2.[6]

Experimental Protocol: TGA-MS Analysis

-

Follow the TGA protocol (Steps 1-5) above.

-

Interface: The TGA is connected to the MS via a heated transfer line to prevent condensation of evolved gases.

-

MS Acquisition: Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 10-200 amu) throughout the TGA run.

-

Data Analysis: Correlate the mass loss events from the TGA curve with the ion currents for specific m/z values in the MS data. For 1,4-DNI, key fragments to monitor would include NO2+ (m/z 46) and NO+ (m/z 30).[2]

Visualizations: Workflows and Pathways

Elucidating the Decomposition Mechanism and Kinetics

The Multi-Stage Decomposition Pathway

The combined data from DSC and EGA points to a multi-stage decomposition process initiated by the inherent instability of the N-NO2 bond.

-

Stage 1: Thermal Rearrangement (Low Temperature Exotherm: 55-250°C): At moderately elevated temperatures, the N-NO2 bond can cleave, but the molecule rearranges to a more thermodynamically stable C-nitro isomer, such as 2,4(5)-dinitro-1H-imidazole. This isomerization is an exothermic process, accounting for the first broad signal observed in the DSC.[1][2]

-

Stage 2: Decomposition (High Temperature Exotherm: 274-350°C): The resulting C-nitro isomers, along with any unreacted 1,4-DNI, undergo complete decomposition at higher temperatures. This stage involves the cleavage of C-NO2 bonds and the fragmentation of the imidazole ring, releasing a significant amount of energy and gaseous products like NO2, NO, CO2, and N2.

Non-Isothermal Kinetic Analysis: The Kissinger Method

Principle & Causality: The Kissinger method is a widely used model-free approach to determine the activation energy (Ea) of a solid-state reaction from DSC data collected at different heating rates (β).[4][7] As the heating rate increases, the decomposition peak temperature (Tp) shifts to a higher value. This relationship allows for the calculation of Ea, which represents the energy barrier that must be overcome for decomposition to occur. A higher Ea generally implies greater thermal stability.

Methodology:

-

Perform DSC scans at a minimum of three, preferably four, different heating rates (β), e.g., 5, 10, 15, 20 °C/min.

-

For each scan, accurately determine the peak temperature (Tp) in Kelvin.

-

Plot ln(β / Tp²) versus 1/Tp.

-

The data should yield a straight line according to the Kissinger equation: ln(β / Tp²) = ln(AR/Ea) - Ea / (R * Tp) where R is the universal gas constant (8.314 J/mol·K).

-

The slope of this line is equal to -Ea / R. Therefore, Ea = -Slope * R.

Important Caveat for 1,4-DNI: Applying the Kissinger method directly to the broad thermogram of 1,4-DNI is challenging because the observed "peaks" are convolutions of rearrangement and decomposition. A meaningful kinetic analysis would require deconvolution of these overlapping processes or would be more appropriately applied to the decomposition of the more stable, isolated C-nitro isomers.

Data Synthesis and Interpretation

The collective analysis provides a clear, albeit complex, picture of 1,4-DNI's thermal behavior. The key quantitative data is summarized below.

| Parameter | Value | Method | Significance & Interpretation |

| Exotherm 1 (Rearrangement) | 55 - 250 °C | DSC | A very broad, low-temperature energy release indicates inherent instability. The material begins to rearrange to a more stable isomer well below typical decomposition temperatures of other energetic materials.[2] |

| Exotherm 2 (Decomposition) | 274 - 350 °C | DSC | This represents the decomposition of the more stable C-nitro isomers formed during rearrangement. The onset is comparable to some other energetic materials.[2] |

| Hazard Potential | Violent Explosion | Accelerating Rate Calorimetry | Under adiabatic conditions (where heat cannot escape), the initial low-temperature energy release can self-heat the material, triggering a catastrophic thermal runaway.[2] |

| Primary Decomposition Step | N-NO2 Homolysis | Theoretical & EGA | The weakness of the N-NO2 bond is the root cause of the low-temperature instability and rearrangement pathway.[1] |

Mandatory Safety Protocols

The high sensitivity and explosive potential of 1,4-DNI demand stringent safety protocols during analysis:

-

Small Sample Mass: Never use more than 1 mg for thermal analysis.

-

Personal Protective Equipment (PPE): Always use safety glasses, a face shield, and appropriate protective clothing.

-

Instrumentation: Use instruments with appropriate blast shields.

-

Handling: Handle the material with non-sparking tools and avoid friction and impact.

-

Storage: Based on its thermal profile, 1,4-DNI should be considered a self-reactive substance and stored in a freezer to inhibit slow decomposition or rearrangement.[2]

Conclusion

The thermal stability of this compound is defined by the weakness of its N-NO2 bond. This leads to a complex, multi-stage behavior initiated by a low-temperature exothermic rearrangement to more stable C-nitro isomers, followed by a higher-temperature decomposition. Standard thermal analysis techniques like DSC and TGA, when coupled with evolved gas analysis and interpreted correctly, provide a comprehensive understanding of this process. This detailed characterization is indispensable for establishing safe handling procedures and predicting the material's behavior in practical applications. The broad initial exotherm is not an anomaly but the key signature of this molecule's unique reactivity.

References

-

Suć Sajko, J., et al. (2015). 1,4-Dinitro-1H-imidazoles. ARKIVOC, 2015(i), 97-135. [Link]

-

Yu, S., & Bernstein, E. R. (2013). On the decomposition mechanisms of new imidazole-based energetic materials. The Journal of Chemical Physics, 138(8), 084313. [Link]

-

Grimmett, M. R., et al. (1987). 1,4-Dinitroimidazole and Derivatives. Structure and Thermal Rearrangement. Australian Journal of Chemistry, 40(11), 1875-1881. [Link]

-

Yan, Q. L., et al. (2008). Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). Journal of Hazardous Materials, 151(2-3), 515-521. [Link]

-

Wang, R., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 26(23), 7175. [Link]

-

Gao, Y., et al. (2020). The kinetics of thermal decomposition and hot-stage microscopy of selected energetic cocrystals. Journal of Energetic Materials, 39(3), 254-269. [Link]

-

Singh, G., & Felix, S. P. (2009). Thermal decomposition and kinetics of 2,4-dinitroimidazole: An insensitive high explosive. Journal of Thermal Analysis and Calorimetry, 98(2), 433-438. (Note: While this reference is for an isomer, it provides context on the techniques used for dinitroimidazoles). [Link]

-

Purdue University Graduate School. (2020). The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals. Purdue University Graduate School. [Link]

-

Li, Y., et al. (2017). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Chemistry of Heterocyclic Compounds, 53(5), 585-588. [Link]

-

Szafran, M., et al. (2020). Structure and Thermal Properties of 2,2′-Azobis(1H-Imidazole-4,5-Dicarbonitrile)—A Promising Starting Material for a Novel Group of Energetic Compounds. Materials, 13(2), 343. [Link]

-

Kissinger, H. E. (1957). Reaction Kinetics in Differential Thermal Analysis. Analytical Chemistry, 29(11), 1702-1706. [Link]

-

Liu, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. International Journal of Molecular Sciences, 23(4), 2197. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals - Purdue University Graduate School - Figshare [hammer.purdue.edu]

Spectroscopic Characterization of 1,4-Dinitro-1H-imidazole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-dinitro-1H-imidazole, a significant compound in the field of energetic materials and a versatile synthetic intermediate. A detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties is presented. While direct experimental spectra are not publicly available in foundational databases, this guide synthesizes data from authoritative literature and predictive models to offer a robust characterization. Methodologies for sample preparation and spectral acquisition are detailed to ensure reproducibility and accuracy in a research setting. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of the structural and spectroscopic characteristics of this energetic compound.

Introduction

This compound is a heterocyclic compound of significant interest due to its energetic properties and its role as a precursor in the synthesis of other high-energy materials.[1] The molecule consists of an imidazole ring substituted with two nitro groups, one at the 1-position (N-nitro) and the other at the 4-position (C-nitro). This substitution pattern imparts a high nitrogen and oxygen content, contributing to its energetic nature. A thorough understanding of its molecular structure through spectroscopic methods is paramount for its safe handling, quality control, and for the rational design of new derivatives.

The synthesis of this compound is typically achieved through the nitration of 4(5)-nitroimidazole.[2] The structural confirmation and purity assessment of the resulting compound rely heavily on spectroscopic techniques, primarily NMR and IR spectroscopy. This guide provides an in-depth analysis of the expected spectroscopic signatures of this compound.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound has been determined by X-ray crystallography, confirming its orthorhombic crystal structure.[2] This structural information is fundamental to interpreting its spectroscopic data.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the imidazole ring. The electron-withdrawing nature of the two nitro groups will significantly deshield these protons, shifting their resonances downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.5 | Doublet | ~1-2 |

| H-5 | 8.5 - 9.0 | Doublet | ~1-2 |

Note: Predicted values are based on the analysis of similar nitroimidazole structures. The exact chemical shifts can vary depending on the solvent and concentration.

The proton at the C-5 position is expected to be more deshielded than the proton at the C-2 position due to the proximity of the C-4 nitro group. The small coupling constant between H-2 and H-5 is characteristic of protons separated by four bonds in a five-membered aromatic ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should display three distinct signals for the three carbon atoms of the imidazole ring. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing nitro groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 135 - 140 |

| C-4 | 145 - 150 |

| C-5 | 120 - 125 |

Note: Predicted values are based on the analysis of similar nitroimidazole structures.

The carbon atom C-4, directly attached to a nitro group, is expected to be the most deshielded. The C-2 carbon, situated between two nitrogen atoms, will also appear at a relatively downfield position. The C-5 carbon will likely be the most upfield of the three ring carbons.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆). Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for nitro-containing aromatic compounds due to its excellent solvating power.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Typical acquisition parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C and potential for longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

-

Diagram: NMR Experimental Workflow

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitro groups and the imidazole ring. A study by P. Ravi and colleagues provides experimental and theoretical insights into the vibrational properties of 1,4-dinitroimidazole.

Characteristic IR Absorptions

The key vibrational modes for this compound are summarized below.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (imidazole ring) | 3100 - 3150 | Medium |

| C-H Stretch (imidazole ring) | 3000 - 3100 | Medium-Weak |

| Asymmetric NO₂ Stretch (N-NO₂) | 1600 - 1640 | Strong |

| Asymmetric NO₂ Stretch (C-NO₂) | 1520 - 1560 | Strong |

| C=N and C=C Ring Stretch | 1400 - 1500 | Medium-Strong |

| Symmetric NO₂ Stretch (N-NO₂) | 1250 - 1300 | Strong |

| Symmetric NO₂ Stretch (C-NO₂) | 1340 - 1380 | Strong |

| C-H In-plane Bend | 1000 - 1200 | Medium |

| C-H Out-of-plane Bend | 800 - 900 | Medium-Strong |

The two nitro groups (N-NO₂ and C-NO₂) are expected to have distinct asymmetric and symmetric stretching frequencies due to their different electronic environments. The N-NO₂ group typically absorbs at a higher frequency than the C-NO₂ group. The strong absorptions associated with the nitro groups are the most prominent features of the IR spectrum.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

-

IR Spectrum Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Conclusion

The spectroscopic characterization of this compound by NMR and IR provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra are characterized by downfield shifts of the imidazole ring protons and carbons due to the strong electron-withdrawing effects of the two nitro groups. The IR spectrum is dominated by the intense absorption bands of the asymmetric and symmetric stretches of the N-NO₂ and C-NO₂ groups. The experimental protocols outlined in this guide provide a framework for obtaining reliable and reproducible spectroscopic data, which is essential for the quality control and further investigation of this important energetic material. Authoritative and detailed experimental data can be found in the work of Grimmett et al. on the structure and rearrangement of 1,4-dinitroimidazole and the vibrational analysis by Ravi et al.[2][3]

References

- Grimmett, M. R., & Simpson, J. (1989). 1,4-Dinitroimidazole and Derivatives. Structure and Thermal Rearrangement. Australian Journal of Chemistry, 42(8), 1281-1289.

- Ravi, P., & Gunasekaran, S. (2017). Experimental study and Ab-initio calculations on the molecular structure, infrared and Raman spectral properties of dinitroimidazoles.

-

Request PDF. (n.d.). 1,4-Dinitroimidazole and Derivatives. Structure and Thermal Rearrangement. Retrieved from [Link]

-

ARKAT USA, Inc. (2015). 1,4-Dinitro-1H-imidazoles. ARKIVOC 2015 (i) 97-135. Retrieved from [Link]

-

MDPI. (2021). Layer-by-Layer Assembly of Polystyrene/Ag for a Highly Reproducible SERS Substrate and Its Use for the Detection of Food Contaminants. Polymers, 13(19), 3270. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Retrieved from [Link]

Sources

Unraveling the Energetic Heart: A Technical Guide to the Decomposition Mechanism of 1,4-Dinitro-1H-imidazole

This guide provides an in-depth exploration of the decomposition mechanisms of 1,4-dinitro-1H-imidazole (1,4-DNI), a molecule of significant interest in the field of energetic materials. We will dissect the thermal and photochemical pathways that govern its transformation, offering a comprehensive overview for researchers, scientists, and professionals in drug development and materials science. Our focus is on the causality behind experimental observations and the self-validating nature of the described protocols, ensuring a robust and reliable understanding of this complex molecule.

Introduction: The Dual Nature of this compound

This compound is a heterocyclic energetic material that has garnered attention for its potential applications, ranging from high-performance explosives to intermediates in pharmaceutical synthesis.[1] Its chemical structure, featuring a five-membered imidazole ring with two nitro groups, imparts a delicate balance of stability and reactivity. Understanding the precise mechanisms by which this molecule decomposes under various stimuli is paramount for its safe handling, storage, and application. This guide will delve into the unimolecular decomposition pathways, focusing on the initial bond-breaking events and subsequent reactions that define its energetic behavior.

Thermal Decomposition: A Journey of Isomerization and Fragmentation

The thermal behavior of 1,4-DNI is characterized by a complex interplay of competing reaction pathways, primarily homolysis of the N-NO2 bond and a significant thermal rearrangement.

The Predominance of N-NO2 Homolysis

Theoretical calculations suggest that the homolytic cleavage of the N1-NO2 bond is the most favorable initial step in the ground-state thermal decomposition of 1,4-dinitroimidazole.[1] This process, requiring an activation energy of approximately 34.5 kcal/mol, is significantly more accessible than the cleavage of the C4-NO2 bond (61.0 kcal/mol) or nitro-nitrite isomerization at the N1 position (69.6 kcal/mol).[1] This initial bond scission leads to the formation of an imidazolyl radical and a nitrogen dioxide (NO2) molecule, which can then initiate a cascade of secondary reactions.

Thermal Rearrangement to 2,4-Dinitroimidazole

A key characteristic of 1,4-DNI upon heating is its tendency to rearrange into the more thermally stable isomer, 2,4-dinitroimidazole.[2][3] This rearrangement has been observed when heating 1,4-DNI in solution at temperatures between 100-140°C, yielding C-nitro isomers and some denitration products.[2] This intramolecular process is of significant practical importance as it can alter the energetic properties and sensitivity of the material.[3]

The following diagram illustrates the primary thermal decomposition pathways of this compound.

Caption: Primary thermal decomposition pathways of this compound.

Photochemical Decomposition: A Light-Induced Cascade

Upon exposure to ultraviolet (UV) radiation, 1,4-DNI undergoes decomposition through distinct electronic excited states. Experimental and theoretical studies have shown that the initial products and their energy distributions provide crucial insights into the operative photochemical mechanisms.

The Role of Conical Intersections and Nitro-Nitrite Isomerization

Studies on related nitroimidazole systems reveal that upon UV excitation, the molecule rapidly relaxes from the S2 to the S1 electronic state through a conical intersection.[4] From the S1 potential energy surface, a key decomposition pathway involves a nitro-nitrite isomerization, leading to the formation of nitric oxide (NO) as an initial product.[4] This process is characterized by the generation of NO with a rotationally cold but vibrationally mildly hot distribution, a signature that is independent of the initial excitation wavelength.[4]

Competitive Pathways: NO2 Elimination

While nitro-nitrite isomerization is a dominant photochemical pathway, direct elimination of NO2 is also a competitive mechanism.[4] The branching ratio between these two channels is dependent on the specific electronic state and the molecular geometry at the point of dissociation.

The following diagram illustrates the proposed photochemical decomposition mechanism.

Caption: Simplified photochemical decomposition pathway of this compound.

Experimental Methodologies for Decomposition Analysis

A multi-faceted experimental approach is essential for a comprehensive understanding of the decomposition of 1,4-DNI. The following protocols outline key techniques used to probe its thermal and photochemical behavior.

Thermal Analysis: Probing Stability and Energetics

Protocol 1: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability, decomposition temperatures, and mass loss characteristics of 1,4-DNI.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is recommended.

-

Sample Preparation: Accurately weigh 1-3 mg of 1,4-DNI into an aluminum or ceramic crucible.

-

Experimental Conditions:

-

Atmosphere: Perform experiments under both an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (e.g., air) to distinguish between thermal decomposition and oxidative processes.

-

Heating Rate: A typical heating rate of 10 °C/min is used for initial screening. Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) can be used to perform kinetic analysis (e.g., using the Flynn-Wall-Ozawa method).[5]

-

Temperature Range: Scan from ambient temperature to a temperature above the final decomposition point (e.g., 30-400 °C).

-

-

Data Analysis:

-

DSC: Identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition). The onset temperature of the first major exotherm is a key indicator of thermal stability.

-

TGA: Correlate mass loss steps with the thermal events observed in the DSC curve. The percentage of mass loss provides information about the decomposition products.

-

The following diagram outlines the workflow for thermal analysis.

Caption: Workflow for the thermal analysis of this compound.

Spectroscopic Analysis of Decomposition Products

Protocol 2: Evolved Gas Analysis using TG-FTIR/MS

-

Objective: To identify the gaseous products evolved during the thermal decomposition of 1,4-DNI.

-

Instrumentation: A thermogravimetric analyzer coupled to a Fourier-transform infrared (FTIR) spectrometer and/or a mass spectrometer (MS).

-

Experimental Conditions: Follow the TGA protocol outlined above. The transfer line between the TGA and the spectrometer should be heated to prevent condensation of decomposition products.

-

Data Analysis:

-

FTIR: Continuously collect infrared spectra of the evolved gases. Identify characteristic vibrational frequencies to identify functional groups and specific molecules (e.g., NO2, NO, CO2, H2O, HCN).[5]

-

MS: Continuously monitor the mass-to-charge ratio of the evolved gases. This provides molecular weight information and fragmentation patterns to confirm the identity of the decomposition products.[6]

-

Quantitative Data Summary

| Property | Value | Source |

| N1-NO2 Homolysis Barrier | 34.5 kcal/mol | [1] |

| C4-NO2 Homolysis Barrier | 61.0 kcal/mol | [1] |

| N1-NO2 Nitro-Nitrite Isomerization Barrier | 69.6 kcal/mol | [1] |

| Melting Point | 92 °C | [3] |

| Thermal Rearrangement Temperature | 100-140 °C (in solution) | [2] |

Conclusion: A Foundation for Future Research

The decomposition of this compound is a multifaceted process governed by distinct thermal and photochemical pathways. The initial N-NO2 bond homolysis and a significant thermal rearrangement to 2,4-dinitroimidazole are the key events in its thermal decomposition. Photochemically, nitro-nitrite isomerization following electronic excitation plays a crucial role in its light-induced breakdown. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the rational design and safe application of 1,4-DNI and related energetic materials. Further research, particularly in time-resolved spectroscopy and advanced computational modeling, will continue to refine our understanding of the intricate dynamics of this energetic molecule.

References

-

ARKAT USA. (2015). 1,4-Dinitro-1H-imidazoles. ARKIVOC, 2015(i), 97-135. [Link]

-

Yu, A., & Bernstein, E. R. (2007). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems. The Journal of Chemical Physics, 127(6), 064307. [Link]

-

Grimmett, M. R., Hu, S. T., Chan, K. C., Foley, S. A., & Simpson, J. (1989). 1,4-Dinitroimidazole and Derivatives. Structure and Thermal Rearrangement. Australian Journal of Chemistry, 42(8), 1281-1289. [Link]

-

Talawar, M. B., Sivabalan, R., Anniyappan, M., Muthurajan, H., & Asthana, S. N. (2005). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Journal of Hazardous Materials, 124(1-3), 206-210. [Link]

-

Wang, Y., Harrison, J. G., & Zhang, R. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]

-

Sundersam, M. J., & Bernstein, E. R. (2006). Thermal Rearrangement of 1,4-Dinitroimidazole to 2,4-Dinitroimidazole: Characterization and Investigation of the Mechanism by Mass Spectrometry and Isotope Labeling. The Journal of Physical Chemistry A, 110(36), 10634-10640. [Link]

-

Worzakowska, M., Sztanke, M., Rzymowska, J., & Sztanke, K. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 24(13), 10813. [Link]

- Reddy, G. O. (2000). A less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole. U.S. Patent No. 6,143,897. Washington, DC: U.S.

-

Laskin, A., Laskin, J., & Nizkorodov, S. A. (2019). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Atmosphere, 10(11), 685. [Link]

-

Yang, F., Zhang, X., Pan, Y., He, H., Ni, Y., Wang, G., & Jiang, J. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1357. [Link]

-

Fukushima, I., & Horio, M. (1937). Spectroscopic and Photochemical Research on the Diazo-Compounds etc. Memoirs of the College of Science, Kyoto Imperial University. Series A, 20(4), 205-226. [Link]

-

Yang, F., Zhang, X., Pan, Y., He, H., Ni, Y., Wang, G., & Jiang, J. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1357. [Link]

-

Krawczyk, S., Demkowicz, S., & Rachon, J. (2021). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 26(11), 3326. [Link]

-

Zhang, X., Yang, F., Pan, Y., He, H., Ni, Y., Wang, G., & Jiang, J. (2021). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. Journal of Thermal Analysis and Calorimetry, 147(1), 1-11. [Link]

-

Yang, F., Zhang, X., Pan, Y., He, H., Ni, Y., Wang, G., & Jiang, J. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1357. [Link]

-

Singh, G., & Kapoor, I. P. S. (2008). Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). Journal of Hazardous Materials, 152(1), 216-221. [Link]

-

Johnston, C. T., Sheng, G., & Teppen, B. J. (2002). Spectroscopic study of dinitrophenol herbicide sorption on smectite. Environmental Science & Technology, 36(23), 5079-5084. [Link]

-

Zhang, Y., Wang, D., & Wang, T. (2013). Low-temperature Plasma-Induced Degradation of Aqueous 2,4-Dinitrophenol. Plasma Science and Technology, 15(1), 89. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. US5387297A - 2,4-dinitroimidazole- a less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole - Google Patents [patents.google.com]

- 4. Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 1,4-Dinitro-1H-imidazole: Structure, Stability, and Energetic Performance

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the properties of 1,4-dinitro-1H-imidazole, a molecule of significant interest in the field of energetic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational modeling of high-energy compounds. We will delve into the theoretical underpinnings, practical methodologies, and insightful interpretations of computational results, moving beyond a simple recitation of steps to explain the causality behind methodological choices.

Introduction: The Significance of this compound

This compound is a heterocyclic nitro compound that, like many polynitroazoles, is explored for its potential as a high-energy-density material (HEDM).[1] These materials are characterized by a high heat of formation and the ability to release a large amount of energy upon decomposition. The arrangement of nitro groups on the imidazole ring significantly influences its stability, density, and explosive performance.[2][3] Understanding these structure-property relationships at a molecular level is paramount for the rational design of new energetic materials with tailored properties, such as enhanced performance and reduced sensitivity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting the properties of energetic materials before their synthesis, which can be hazardous and costly.[4][5] These computational methods allow for the detailed investigation of molecular structure, electronic properties, vibrational frequencies, and the prediction of energetic performance parameters like heat of formation, detonation velocity, and pressure.[6]

Theoretical Framework: Why Density Functional Theory?

For the study of molecules like this compound, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy.[4][5] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a function of only three spatial coordinates. This makes it feasible to study relatively large molecules with a reasonable amount of computational resources.

The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.[5]

-

Exchange-Correlation Functional: For energetic materials, hybrid functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) are widely used and have been shown to provide good predictions for geometries, vibrational frequencies, and thermochemical properties.[2][3] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation.

-

Basis Set: The basis set is a set of mathematical functions used to represent the atomic orbitals. For molecules containing nitro groups, a basis set that can accurately describe the polarization of the electron density is essential. The 6-311++G(d,p) basis set is a suitable choice.[2][3] It is a triple-zeta basis set, meaning it uses three sets of functions to describe each valence atomic orbital, providing more flexibility. The "++" indicates the addition of diffuse functions on all atoms, which are important for describing weakly bound electrons, and the "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding.

The following diagram illustrates the general workflow for quantum chemical calculations on this compound.

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Methodologies: A Step-by-Step Protocol

The following protocol outlines the key computational steps for a thorough investigation of this compound. This protocol is designed to be self-validating, with each step building upon the verified results of the previous one.

Geometry Optimization

The first and most crucial step is to determine the equilibrium geometry of the molecule.

Protocol:

-

Construct the initial molecular structure: Build the 3D structure of this compound using a molecular modeling program.

-

Select the level of theory: Choose the B3LYP functional and the 6-311++G(d,p) basis set.

-

Perform the optimization: Run a geometry optimization calculation. The algorithm will iteratively adjust the atomic coordinates to find the minimum energy conformation.

-

Verify the minimum: A true energy minimum is confirmed by a subsequent frequency calculation, which should yield no imaginary frequencies.

Rationale: An accurate optimized geometry is the foundation for all subsequent calculations. Inaccurate bond lengths or angles will lead to erroneous predictions of all other properties.

Vibrational Frequency Analysis

Vibrational analysis provides insights into the stability of the optimized structure and allows for the prediction of the infrared (IR) spectrum.

Protocol:

-

Use the optimized geometry: The frequency calculation must be performed on the optimized structure at the same level of theory (B3LYP/6-311++G(d,p)).

-

Calculate vibrational frequencies: The output will provide a list of vibrational modes and their corresponding frequencies.

-

Confirm the stationary point: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

-

Analyze the spectra: The calculated frequencies can be compared with experimental IR data, if available, to validate the computational model. The vibrations associated with the nitro groups are of particular interest for energetic materials.

Electronic Structure Analysis

Understanding the electronic properties of this compound is key to assessing its reactivity and stability.

Protocol:

-

Analyze Frontier Molecular Orbitals (FMOs): From the optimized geometry calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

-

Calculate the HOMO-LUMO gap: The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO) is a critical parameter.[7][8] A smaller gap generally indicates higher reactivity and lower stability.[7]

-

Generate the Molecular Electrostatic Potential (MEP) map: The MEP map visualizes the electrostatic potential on the electron density surface.[3] Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. For nitro compounds, the oxygen atoms of the nitro groups are expected to be regions of strong negative potential.

The relationship between electronic structure and stability is depicted in the following diagram:

Caption: The relationship between Frontier Molecular Orbitals and molecular stability.

Thermochemical Calculations and Performance Prediction

A key objective of modeling energetic materials is to predict their performance.

Protocol:

-

Calculate the Heat of Formation (HOF): The HOF is a fundamental thermochemical property that is crucial for predicting detonation performance. It can be calculated using isodesmic reactions, which involve a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation. This approach helps to cancel out systematic errors in the calculations.

-

Predict Detonation Properties: Using the calculated HOF and the molecular density (which can be estimated from the optimized molecular volume), empirical formulas like the Kamlet-Jacobs equations can be used to predict the detonation velocity (D) and detonation pressure (P).[6]

Data Presentation and Interpretation

The quantitative results from the quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Calculated Structural and Electronic Properties of this compound

| Property | Calculated Value | Units |

| C2-N1 Bond Length | Value | Å |

| N1-N(NO2) Bond Length | Value | Å |

| C4-N(NO2) Bond Length | Value | Å |

| O-N-O Angle (N-nitro) | Value | degrees |

| O-N-O Angle (C-nitro) | Value | degrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Note: The "Value" fields would be populated with the actual output from the DFT calculations.

Table 2: Predicted Energetic Performance of this compound

| Property | Predicted Value | Units |

| Heat of Formation (gas phase) | Value | kJ/mol |

| Density | Value | g/cm3 |

| Detonation Velocity (D) | Value | km/s |

| Detonation Pressure (P) | Value | GPa |

Note: The "Value" fields would be populated with the results from the thermochemical and performance prediction calculations.

Interpretation of Results:

-

Structural Parameters: The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography, if available, to validate the accuracy of the computational method.[6] The planarity of the imidazole ring and the orientation of the nitro groups are important structural features that influence the molecule's properties.

-

Electronic Properties: A large HOMO-LUMO gap would suggest good kinetic stability. The MEP map will highlight the reactive sites of the molecule.

-

Energetic Performance: The predicted detonation velocity and pressure provide a quantitative measure of the material's explosive power. These values can be compared to those of known explosives like RDX or HMX to assess its potential as a high-performance energetic material.[3]

Conclusion: The Power of Predictive Chemistry

Quantum chemical calculations provide a powerful and insightful approach to understanding the fundamental properties of energetic materials like this compound. By following a rigorous and self-validating computational protocol, researchers can obtain reliable predictions of molecular structure, stability, and energetic performance. This in-silico approach not only accelerates the discovery and design of new high-energy-density materials but also enhances safety by allowing for the characterization of potentially hazardous compounds before they are synthesized in the laboratory. The methodologies outlined in this guide provide a solid foundation for further research into the fascinating and complex world of energetic materials.

References

-

Suwiński, J. W. (2015). 1,4-Dinitro-1H-imidazoles. ARKIVOC, 2015(i), 97-135. [Link]

-

Conroy, M. W. (2009). Density Functional Theory Studies of Energetic Materials. University of South Florida. [Link]

-

Jain, A., et al. (2013). Computational predictions of energy materials using density functional theory. Nature Reviews Materials, 2, 17097. [Link]

-

Pop, R., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3705. [Link]

-

Request PDF. (n.d.). A high energy material - 1, 4-di nitro- 1 H- imidazole its molecular structure and NLO analysis by using DFT method. ResearchGate. [Link]

-

Pop, R., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. ResearchGate. [Link]

-